molecular formula C12H16ClNO B045695 4-(4-Chloro-phenoxymethyl)-piperidine CAS No. 63608-33-3

4-(4-Chloro-phenoxymethyl)-piperidine

Cat. No. B045695
CAS RN: 63608-33-3
M. Wt: 225.71 g/mol
InChI Key: KWLNQJLKIFFYNF-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenoxymethyl)-piperidine (4-CPMP) is a compound with a wide range of uses in scientific research. It is a versatile compound that can be used in a variety of experiments, from biochemical to physiological studies. 4-CPMP is a relatively stable compound with an aromatic ring structure, making it an ideal choice for many research applications.

Scientific Research Applications

Radiolabeled Probes for σ Receptors

  • Application: Halogenated 4-(phenoxymethyl)piperidines, including variants of 4-(4-Chloro-phenoxymethyl)-piperidine, have been studied as potential ligands for δ receptors. One specific compound, 1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, demonstrated promising results as a radiolabeled probe for in vivo tomographic studies of σ receptors in the brain and other organs (Waterhouse et al., 1997).

Development of Biological Active Compounds

  • Application: Compounds like 4-phenylpiperidine, which include this compound derivatives, have been explored for their potential as biological active compounds. For instance, derivatives of 4-phenyl-N-(3'-dialkylamino-2'-hydroxypropyl) piperidine showed strong anesthetic and anti-inflammatory action (Igarashi et al., 1983).

Catalytic Thermal Oxidation Studies

  • Application: Hindered piperidine compounds, including variants of this compound, have been investigated for their role in the catalytic thermal oxidation of phenolic antioxidants. This research has implications for the processing of materials like polypropylene (Allen, 1980).

Anti-Tuberculosis Activity

  • Application: Piperidinol analogs, including structures similar to this compound, have been synthesized and evaluated for their anti-tuberculosis activity. Some compounds showed significant activity but also demonstrated side effects in in vivo testing (Sun et al., 2009).

Cytotoxic and Anticancer Agents

  • Application: Certain derivatives of this compound have been synthesized and shown significant cytotoxicity against various cancer cell lines, making them potential candidates for anticancer agents (Dimmock et al., 1998).

Gastric Antisecretory Agents

  • Application: Piperidine derivatives, including those related to this compound, have been investigated for their potential as gastric antisecretory agents, showing efficacy in diminishing or abolishing anticholinergic activity (Scott et al., 1983).

Corrosion Inhibition Studies

  • Application: Piperidine compounds, including those structurally similar to this compound, have been examined for their effectiveness as corrosion inhibitors in acidic environments, demonstrating potential applications in material protection (Sankarapapavinasam et al., 1991).

properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLNQJLKIFFYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424665
Record name 4-(4-Chloro-phenoxymethyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63608-33-3
Record name 4-(4-Chloro-phenoxymethyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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